molecular formula C15H17N3S B3165116 4-Naphthalen-2-ylpiperazine-1-carbothioamide CAS No. 896521-89-4

4-Naphthalen-2-ylpiperazine-1-carbothioamide

Cat. No.: B3165116
CAS No.: 896521-89-4
M. Wt: 271.4 g/mol
InChI Key: XOWHSZPBZMOLNC-UHFFFAOYSA-N
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Description

4-Naphthalen-2-ylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties . The compound features a naphthalene ring system fused with a piperazine ring, which is further modified with a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Naphthalen-2-ylpiperazine-1-carbothioamide typically involves the reaction of naphthalene derivatives with piperazine and thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Naphthalen-2-ylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Naphthalen-2-ylpiperazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Naphthalen-2-ylpiperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, or cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Naphthalen-2-ylpiperazine-1-carbothioamide is unique due to its specific combination of a naphthalene ring, a piperazine ring, and a carbothioamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-naphthalen-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3S/c16-15(19)18-9-7-17(8-10-18)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWHSZPBZMOLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC3=CC=CC=C3C=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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